Sodium alpha-(2'-pyranyl)methyl-1-naphthaleneacetate
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Overview
Description
Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate is a complex organic compound that features a naphthalene ring system linked to a pyranyl group via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate typically involves the reaction of 1-naphthaleneacetic acid with a pyranyl derivative under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the sodium salt. Common reagents used in this synthesis include sodium hydroxide and pyranyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions followed by neutralization with sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkyl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A related compound with similar structural features but different functional groups.
Methyl 1-naphthaleneacetate: Another related compound used in organic synthesis.
Uniqueness
Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate is unique due to the presence of both naphthalene and pyranyl groups, which confer distinct chemical and biological properties. This combination of structural elements makes it a valuable compound for various applications.
Properties
CAS No. |
64038-74-0 |
---|---|
Molecular Formula |
C18H15NaO3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
sodium;2-naphthalen-1-yl-3-(2H-pyran-2-yl)propanoate |
InChI |
InChI=1S/C18H16O3.Na/c19-18(20)17(12-14-8-3-4-11-21-14)16-10-5-7-13-6-1-2-9-15(13)16;/h1-11,14,17H,12H2,(H,19,20);/q;+1/p-1 |
InChI Key |
XACLFEQIRWKYKU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3C=CC=CO3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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